Relative Anti-Inflammatory Potency: Class Positioning vs. Methylprednisolone and Prednisone
In the class of intermediate-acting glucocorticoids, Meprednisone is positioned with a relative anti-inflammatory potency of approximately 6.25 times that of cortisol. This differentiates it from Methylprednisolone (5.0x cortisol) and Prednisone/Prednisolone (4.0x cortisol), suggesting a slightly higher potency ceiling on a milligram-equivalent basis for systemic effects [1]. While this data pertains to the active Meprednisone moiety rather than the acetate prodrug, it provides a class-level inference for the pharmacodynamic potential once the acetate is hydrolyzed. This quantitative difference underscores why Meprednisone Acetate cannot be assumed to be dose-equivalent to Methylprednisolone Acetate in pre-clinical models.
| Evidence Dimension | Relative Anti-inflammatory Potency (vs. Cortisol = 1) |
|---|---|
| Target Compound Data | ~6.25 |
| Comparator Or Baseline | Methylprednisolone: 5.0; Prednisone/Prednisolone: 4.0 |
| Quantified Difference | +1.25x over Methylprednisolone; +2.25x over Prednisone |
| Conditions | Class-level pharmacodynamic data based on clinical equivalence tables (inferred for Meprednisone active moiety). |
Why This Matters
This potency differential necessitates careful dose calculation in preclinical studies to avoid under- or over-dosing relative to more commonly used comparators like Methylprednisolone.
- [1] Suh, J. S., & Jung, S. H. (2019). Corticosteroids. In S. H. Jung (Ed.), Practical pain management (pp. 1-10). Korean Society of Interventional Pain Physicians. View Source
